molecular formula C23H20N2OS B11505000 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11505000
M. Wt: 372.5 g/mol
InChI Key: IVYJTBKHRAAUDK-UHFFFAOYSA-N
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Description

5-[4-(METHYLSULFANYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group attached to a phenyl ring and a hexahydro-1,10-diazatetra-phenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and time-saving . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(METHYLSULFANYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-[4-(METHYLSULFANYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[4-(METHYLSULFANYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(METHYLSULFANYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE apart is its specific combination of functional groups and core structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

12-(4-methylsulfanylphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C23H20N2OS/c1-27-15-9-7-14(8-10-15)21-22-16-4-3-13-24-17(16)11-12-19(22)25-18-5-2-6-20(26)23(18)21/h3-4,7-13,21,25H,2,5-6H2,1H3

InChI Key

IVYJTBKHRAAUDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5

Origin of Product

United States

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